molecular formula C18H18N2O5S B12621651 2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol CAS No. 916165-29-2

2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol

Cat. No.: B12621651
CAS No.: 916165-29-2
M. Wt: 374.4 g/mol
InChI Key: CKVJTIBVQWUORX-UHFFFAOYSA-N
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Description

2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol is a complex organic compound known for its diverse biological activities This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a phenol group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol typically involves multiple steps. One common route starts with the preparation of 3,4,5-trimethoxybenzyl alcohol, which undergoes a series of reactions to form the desired compound. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol stands out due to its unique combination of a thiadiazole ring and trimethoxyphenyl group, which enhances its biological activity and specificity. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for research and therapeutic applications .

Properties

CAS No.

916165-29-2

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)thiadiazol-4-yl]phenol

InChI

InChI=1S/C18H18N2O5S/c1-22-13-6-5-10(7-12(13)21)16-18(26-20-19-16)11-8-14(23-2)17(25-4)15(9-11)24-3/h5-9,21H,1-4H3

InChI Key

CKVJTIBVQWUORX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(SN=N2)C3=CC(=C(C(=C3)OC)OC)OC)O

Origin of Product

United States

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